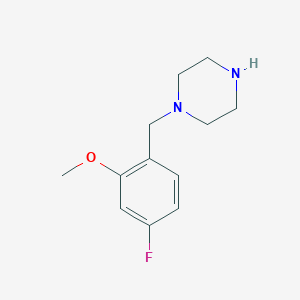

1-(4-Fluoro-2-methoxybenzyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Organic Synthesis and Medicinal Chemistry

The piperazine ring is a recurring motif in numerous clinically successful drugs, underscoring its importance in medicinal chemistry. mdpi.com Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. From a synthetic standpoint, the piperazine core is readily accessible through various established chemical transformations, making it an attractive starting point for the construction of complex molecules. organic-chemistry.org The two nitrogen atoms provide convenient handles for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. researchgate.net The versatility of the piperazine scaffold is evident in its incorporation into drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netnih.gov

Overview of Benzylpiperazine Architectures in Academic Inquiry

Among the myriad of substituted piperazines, the benzylpiperazine framework has garnered significant attention in academic and industrial research. wikipedia.orgresearchgate.net This class of compounds, characterized by a benzyl (B1604629) group attached to one of the piperazine nitrogens, has been investigated for a variety of biological activities. researchgate.netnih.gov The prototypical member of this family, 1-benzylpiperazine (BZP), has been studied for its stimulant and euphoric properties, acting on dopaminergic and serotonergic pathways. researchgate.netwikipedia.org Researchers have extensively explored modifications of the benzyl ring and the second piperazine nitrogen to modulate the pharmacological profile, leading to the discovery of compounds with potential therapeutic applications. nih.gov These investigations have contributed to a deeper understanding of the structural requirements for interaction with various biological targets. nih.gov

Contextualization of 1-(4-Fluoro-2-methoxybenzyl)piperazine within the Piperazine Chemical Space

This compound emerges as a specific entity within the broader class of benzylpiperazine derivatives. Its structure is distinguished by the substitution pattern on the benzyl ring: a fluorine atom at the para-position (position 4) and a methoxy (B1213986) group at the ortho-position (position 2). This particular arrangement of substituents is expected to influence the molecule's electronic properties, lipophilicity, and conformational preferences, thereby differentiating its biological activity from other benzylpiperazine analogues. The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity, while the methoxy group can impact receptor interactions and pharmacokinetic profiles. The study of this compound and its related compounds contributes to the ongoing exploration of the vast chemical space of piperazine derivatives and the quest for novel therapeutic agents.

Chemical Properties and Synthesis

The fundamental characteristics of this compound are defined by its molecular structure. A comprehensive understanding of its chemical properties and synthetic routes is crucial for its application in research and development.

| Property | Value |

| Molecular Formula | C12H17FN2O |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 877399-52-9 |

Note: Data presented in this table is based on publicly available chemical information.

The synthesis of substituted piperazines, including benzylpiperazine derivatives, can be achieved through various established organic chemistry methodologies. A common approach involves the nucleophilic substitution reaction between a suitably substituted benzyl halide and piperazine. In the context of this compound, this would typically involve the reaction of 1-bromo-4-fluoro-2-methoxybenzene or a similar reactive intermediate with piperazine. The reaction conditions, such as solvent, temperature, and the presence of a base, are critical parameters that are optimized to ensure a high yield and purity of the final product. Alternative synthetic strategies may also be employed, leveraging modern catalytic systems to facilitate the coupling of the benzyl and piperazine moieties. organic-chemistry.org

Research and Applications

While specific research applications for this compound are not extensively detailed in publicly accessible literature, its structural motifs are present in compounds investigated for various biological activities. For instance, fluorinated and methoxy-substituted benzylpiperazine derivatives have been explored as ligands for sigma-1 receptors, which are implicated in a range of central nervous system disorders. nih.gov The presence of the piperazine core and the specific substitutions on the benzyl ring suggest its potential as a scaffold for the design of novel therapeutic agents targeting a variety of biological pathways. Further research is necessary to fully elucidate the pharmacological profile and potential applications of this specific compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2O |

|---|---|

Molecular Weight |

224.27 g/mol |

IUPAC Name |

1-[(4-fluoro-2-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17FN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

AEPZSVMASFCGBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CN2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluoro 2 Methoxybenzyl Piperazine

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of 1-(4-Fluoro-2-methoxybenzyl)piperazine reveals two primary disconnection points, leading to the identification of key precursors. The most logical disconnection is at the benzylic C-N bond, which suggests two main synthetic strategies: nucleophilic substitution or reductive amination.

Disconnection 1 (C-N bond): This approach breaks the bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This leads to two potential sets of synthons and their corresponding synthetic equivalents:

Route A (Nucleophilic Substitution): Piperazine acting as a nucleophile and a 4-fluoro-2-methoxybenzyl electrophile. The synthetic equivalents would be piperazine and a 4-fluoro-2-methoxybenzyl halide (e.g., chloride or bromide).

Route B (Reductive Amination): Piperazine and 4-fluoro-2-methoxybenzaldehyde (B41509). This pathway involves the formation of an iminium ion intermediate followed by reduction.

The selection of precursors is guided by their commercial availability, stability, and the efficiency of the subsequent chemical transformations. Both 4-fluoro-2-methoxybenzaldehyde and piperazine are readily available starting materials, making reductive amination a highly viable and commonly employed strategy. Similarly, 4-fluoro-2-methoxybenzyl halides can be prepared from the corresponding alcohol, which is accessible from the aldehyde.

Advanced Synthetic Routes for the Piperazine Core Functionalization

The functionalization of the piperazine core to introduce the 4-fluoro-2-methoxybenzyl group can be achieved through several advanced and reliable synthetic methodologies.

Nucleophilic Substitution Reactions in Piperazine Ring Formation

Direct N-alkylation of piperazine with a suitable 4-fluoro-2-methoxybenzyl halide is a straightforward approach for the synthesis of this compound. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon, displacing the halide leaving group.

To favor mono-alkylation and prevent the formation of the undesired N,N'-disubstituted by-product, it is common to use a large excess of piperazine or to employ a protecting group strategy. For instance, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| Piperazine | 1-(chloromethyl)-4-fluoro-2-methoxybenzene | Acetonitrile (B52724) | K₂CO₃ | This compound |

| N-Boc-piperazine | 1-(bromomethyl)-4-fluoro-2-methoxybenzene | DMF | NaH | N-Boc-1-(4-Fluoro-2-methoxybenzyl)piperazine |

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. In the context of synthesizing this compound, this protocol involves the reaction of 4-fluoro-2-methoxybenzaldehyde with piperazine. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. This one-pot procedure is often preferred due to its operational simplicity and high yields.

| Aldehyde | Amine | Reducing Agent | Solvent | Product |

| 4-Fluoro-2-methoxybenzaldehyde | Piperazine | Sodium triacetoxyborohydride | Dichloromethane (B109758) | This compound |

| 4-Fluoro-2-methoxybenzaldehyde | Piperazine | H₂/Pd-C | Ethanol | This compound |

Carbodiimide-Mediated Coupling Approaches for Amide Linkage Formation

While not a direct method for the synthesis of this compound itself, carbodiimide-mediated coupling is a crucial technique for the further derivatization of this molecule. This method is used to form amide bonds by activating a carboxylic acid, which can then react with the secondary amine of a piperazine derivative.

For example, if this compound were to be acylated, a carboxylic acid would be treated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the piperazine nitrogen to yield the corresponding amide. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve efficiency.

| Piperazine Derivative | Carboxylic Acid | Coupling Reagent | Product |

| This compound | Acetic Acid | EDC/HOBt | 1-Acetyl-4-(4-fluoro-2-methoxybenzyl)piperazine |

Palladium-Catalyzed Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While typically used to form N-aryl bonds, modifications of this methodology can be applied to the synthesis of N-benzylpiperazines. This would involve the coupling of piperazine with a 4-fluoro-2-methoxybenzyl halide or triflate.

This reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can range from simple tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands. This method offers a versatile alternative, particularly when other functional groups in the molecule might be sensitive to the conditions of nucleophilic substitution or reductive amination.

| Benzyl (B1604629) Halide/Triflate | Amine | Catalyst | Ligand | Base | Product |

| 1-(chloromethyl)-4-fluoro-2-methoxybenzene | Piperazine | Pd₂(dba)₃ | XPhos | NaOtBu | This compound |

Copper-Catalyzed Ullmann–Goldberg Reactions

The Ullmann–Goldberg reaction is a copper-catalyzed C-N bond-forming reaction, which serves as a classical alternative to the palladium-catalyzed methods. Similar to the Buchwald-Hartwig reaction, it can be adapted for the N-benzylation of piperazine. The reaction typically involves the coupling of a benzyl halide with piperazine in the presence of a copper catalyst and a base, often at elevated temperatures.

While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols using various copper(I) or copper(II) salts as catalysts and a range of ligands to facilitate the coupling.

| Benzyl Halide | Amine | Catalyst | Base | Solvent | Product |

| 1-(bromomethyl)-4-fluoro-2-methoxybenzene | Piperazine | CuI | K₂CO₃ | DMF | This compound |

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization can be targeted at three main regions: the aromatic benzyl ring, the unsubstituted secondary nitrogen of the piperazine ring, and the existing substituents on the benzyl moiety.

The benzyl ring of this compound is activated towards electrophilic aromatic substitution (EAS), although the regiochemical outcome is controlled by the cumulative electronic and steric effects of three substituents: the methoxy (B1213986) group (-OCH₃), the fluoro group (-F), and the piperazin-1-ylmethyl group (-CH₂-Pip).

Directing Effects : The methoxy group at the C2 position is a powerful activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. The fluorine atom at C4 is a deactivating group but also an ortho, para-director, guiding electrophiles to the C3 and C5 positions. The piperazin-1-ylmethyl substituent at C1 is generally considered a weak activating group and an ortho, para-director. The directing influences of the methoxy and fluoro groups are reinforcing, strongly favoring substitution at the C3 and C5 positions. The strong activating nature of the methoxy group is expected to dominate, making the ring more reactive than benzene (B151609) itself. libretexts.org

Key electrophilic aromatic substitution reactions include:

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro group (-NO₂) at either the C3 or C5 position.

Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely yield the 3-halo or 5-halo derivatives.

Sulfonation : Fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H), again predicted to add at the C3 or C5 positions.

Friedel-Crafts Reactions : Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst would introduce an acyl or alkyl group, primarily at the less sterically hindered C5 position.

The secondary amine (N-4) of the piperazine ring is a versatile nucleophilic center for a wide array of chemical transformations. This position is readily functionalized to introduce diverse side chains, a common strategy in drug discovery. nih.gov

N-Alkylation : The secondary amine can be alkylated using various alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, Et₃N) to yield N,N'-disubstituted piperazines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is another effective method to form new C-N bonds. nih.govnih.gov

N-Acylation : Reaction with acyl chlorides (RCOCl) or carboxylic acids, activated with coupling agents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), produces the corresponding amides. nih.gov This is a robust method for introducing a wide variety of functional groups.

N-Sulfonylation : Treatment with sulfonyl chlorides (RSO₂Cl) in the presence of a base yields stable sulfonamides, a common pharmacophore in medicinal chemistry.

Michael Addition : As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-nitrogen bond via conjugate addition.

While additional halogen or methoxy groups can be introduced onto the benzyl ring through electrophilic aromatic substitution as described in section 2.3.1, the synthesis of analogues with different substitution patterns typically involves starting from alternative precursors. For example, analogues such as 1-(2,4-difluorobenzyl)piperazine (B1490642) or 1-(2,5-dimethoxybenzyl)piperazine would be synthesized from the corresponding substituted benzyl chlorides or bromides. acs.org Demethylation of the methoxy group, for instance using strong acids like HBr, could provide a phenolic derivative, which can then be re-alkylated to introduce different alkoxy groups. core.ac.uk

Optimization of Reaction Conditions and Yield

The primary synthesis of this compound typically involves the N-alkylation of piperazine with 4-fluoro-2-methoxybenzyl chloride. Optimizing this reaction is crucial to maximize the yield of the desired mono-alkylated product and minimize the formation of the N,N'-dialkylated byproduct.

Key parameters for optimization include:

Stoichiometry : Using a large excess of piperazine relative to the benzyl halide favors mono-alkylation by increasing the statistical probability of the halide reacting with an unsubstituted piperazine molecule.

Protecting Groups : An alternative strategy to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The alkylation occurs selectively at the unprotected nitrogen, followed by deprotection to yield the final product. researchgate.net

Base and Solvent : The choice of base and solvent significantly impacts reaction rate and selectivity. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is commonly employed. For more reactive benzyl halides, a milder organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) may be preferred to prevent side reactions. chemicalforums.com

Temperature : Reaction temperatures are typically optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Room temperature to moderate heating (e.g., 50-80 °C) is common for such alkylations. researchgate.net

The following table outlines potential parameters for optimizing the N-benzylation of piperazine.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Consideration |

|---|---|---|---|---|

| Piperazine Stoichiometry | 1.1 equivalents | 5 equivalents | 1.1 eq. of N-Boc-piperazine | Higher excess (B) or use of protecting group (C) minimizes dialkylation. |

| Solvent | Ethanol (EtOH) | Acetonitrile (MeCN) | Dichloromethane (DCM) | Polar aprotic solvents (MeCN, DCM) are often preferred for SN2 reactions to avoid solvolysis. chemicalforums.com |

| Base | K₂CO₃ (inorganic) | Et₃N (organic) | None (excess piperazine) | Choice depends on substrate reactivity and solubility. Excess piperazine can act as its own base. |

| Temperature | 25°C (Room Temp) | 60°C | 80°C (Reflux) | Higher temperatures increase reaction rate but may also increase side products. Optimal temperature must be determined empirically. researchgate.net |

Scalability Assessment of Synthetic Procedures

Assessing the scalability of a synthetic route is critical for transitioning from laboratory-scale research to pilot or industrial production. For the synthesis of this compound, several factors must be considered.

Cost and Availability of Materials : The starting materials, piperazine and a suitable 4-fluoro-2-methoxybenzyl halide precursor, must be commercially available at a reasonable cost for large-scale synthesis.

Reaction Efficiency and Atom Economy : The chosen synthetic route should be efficient, with high yields and good atom economy. One-pot procedures or routes that minimize intermediate purification steps are highly desirable.

Safety and Environmental Impact : The process should avoid hazardous reagents (e.g., highly toxic or explosive materials) and solvents where possible. The use of greener solvents and reagents is an important consideration. For instance, catalytic hydrogen borrowing methods that use benzyl alcohol instead of benzyl halide are more environmentally friendly as water is the only byproduct. rsc.org

Process Parameters : The reaction conditions should be amenable to large-scale reactors. This means avoiding cryogenic temperatures or extremely high pressures, which require specialized and costly equipment.

Purification : The purification of the final product should be scalable. Crystallization is highly preferred over chromatographic purification on a large scale due to cost and solvent consumption.

Flow Chemistry : Modern approaches, such as continuous flow chemistry, can offer significant advantages for scalability. Flow reactors provide better control over reaction parameters (temperature, mixing), improve safety, and can allow for higher throughput compared to traditional batch processes. mdpi.com Novel methods using visible-light irradiation have also been developed to enable scalable synthesis of certain piperazine derivatives. nih.govresearchgate.net

Molecular Structure, Crystallography, and Conformational Analysis

X-ray Crystallographic Investigations of 1-(4-Fluoro-2-methoxybenzyl)piperazine and Analogues

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data from closely related analogues, such as methoxyphenylpiperazine and phenylpiperazine salts, provide significant insights into its expected solid-state behavior.

In the solid state, the piperazine (B1678402) ring in analogous compounds almost universally adopts a thermodynamically stable chair conformation. nih.govnih.gov This conformation minimizes steric and torsional strain. For instance, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring is in a distinct chair form. nih.govresearchgate.net Similarly, studies on various N-substituted piperazines confirm the prevalence of the chair conformation. nih.gov

The specific puckering of the chair can be quantified. In the case of the 4-(2-methoxyphenyl)piperazin-1-ium cation, the puckering parameters have been determined as Q = 0.582(3) Å, θ = 176.3(3)°, and φ = 338(4)°. nih.gov These values indicate a slight deviation from a perfect chair, influenced by the substituent and crystal packing forces.

Table 1: Piperazine Ring Conformation in Analogous Compounds

| Compound | Piperazine Ring Conformation | Reference |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | Chair | nih.gov |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | Chair | nih.gov |

| Bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate | Chair | mdpi.com |

The crystal structures of piperazine analogues are stabilized by a rich network of non-covalent interactions. The secondary amine group (N-H) on the piperazine ring is a potent hydrogen-bond donor, frequently engaging with acceptor atoms like oxygen.

Hydrogen Bonding: In the crystal structures of protonated piperazine salts, such as those of 4-phenylpiperazin-1-ium and 4-(2-methoxyphenyl)piperazin-1-ium, extensive hydrogen-bonding networks are observed. nih.govnih.gov These include strong N—H⋯O interactions between the piperazinium cation and oxygen atoms of the counter-anion. mdpi.comnih.gov Weaker C—H⋯O interactions, where activated C-H groups on the piperazine ring or its substituents act as donors, also play a crucial role in stabilizing the three-dimensional structure. mdpi.comnih.gov In hydrated salts, water molecules often act as bridges, participating in O—H⋯O hydrogen bonds that link cations and anions. nih.gov

Given the structure of this compound, its crystal lattice would be expected to feature N-H...O or N-H...F hydrogen bonds (if protonated), C-H...O interactions involving the methoxy (B1213986) group, and potentially C-H...F interactions. The fluorine atom, being a weak Lewis base, is less likely to participate in strong halogen bonding but can engage in weaker electrostatic interactions.

Table 2: Intermolecular Interactions in Analogous Piperazine Salts

| Compound | Interaction Types Observed | Reference |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | N—H⋯O, C—H⋯O | nih.gov |

| 4-phenylpiperazin-1-ium benzoates | N—H⋯O, O—H⋯O, C—H⋯O, C—H⋯π | nih.govnih.gov |

| Bis(4-phenylpiperazin-1-ium) oxalate dihydrate | O—H⋯O, N—H⋯O, C—H⋯O | mdpi.com |

| 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate | O—H⋯O, N—H⋯O, C—H⋯O, C—H⋯π | iucr.org |

The interplay of the intermolecular forces described above leads to complex and varied supramolecular architectures. In the salts of phenylpiperazine and its derivatives, these interactions often assemble the ions into higher-order structures like ribbons, sheets, or three-dimensional networks. nih.govcsic.es For example, in 4-phenylpiperazin-1-ium benzoate (B1203000) salts, a combination of N—H⋯O and O—H⋯O hydrogen bonds creates robust ribbons, which are then linked into a 3D network by weaker C—H⋯O and C—H⋯π interactions. nih.govnih.gov In the case of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the N—H⋯O and C—H⋯O hydrogen bonds result in a sandwich-like packing arrangement. nih.gov The supramolecular assembly in salts of N-(4-methoxyphenyl)piperazine can range from finite aggregates to one-, two-, or three-dimensional arrangements depending on the counter-ion. iucr.orgiucr.org

Crystallographic disorder is sometimes observed in flexible parts of molecules, such as substituent groups. In the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, one of the oxygen atoms of a nitro group on the anion is disordered over two positions with different occupancy factors. nih.gov This indicates that the group can adopt slightly different orientations within the crystal lattice. Pseudosymmetry can also occur, where parts of the asymmetric unit are related by a non-crystallographic symmetry operation, as seen in 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate. iucr.org For this compound, potential disorder could arise in the orientation of the methoxy group or the entire benzyl (B1604629) substituent.

Spectroscopic Elucidation of Molecular Structure and Purity

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the molecular structure and assessing the purity of synthesized compounds like this compound.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 4-fluoro-2-methoxybenzyl group would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by fluorine-proton and proton-proton coupling. The methoxy group (-OCH₃) would present as a sharp singlet around 3.8-4.0 ppm. The protons of the piperazine ring would appear as multiplets in the aliphatic region (usually 2.5-3.5 ppm), and the N-H proton would be a broad singlet that can exchange with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The methoxy carbon would appear around 55-60 ppm, and the piperazine ring carbons would be found in the 40-55 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational bands for this compound include:

N-H Stretch: A moderate band in the 3250-3400 cm⁻¹ region for the secondary amine.

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically around 1230-1270 cm⁻¹.

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

These spectroscopic signatures, when combined, provide a comprehensive confirmation of the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR would provide critical information for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the 4-fluoro-2-methoxybenzyl group and the piperazine ring. The aromatic protons would appear as complex multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm, with their coupling patterns influenced by the fluorine and methoxy substituents. The benzylic protons (CH₂) attached to the piperazine ring would likely appear as a singlet around δ 3.5 ppm. The protons on the piperazine ring itself would be expected to produce signals in the δ 2.4 to 3.0 ppm range, potentially as broad singlets or multiplets due to conformational exchange. The methoxy group protons would be observed as a sharp singlet further upfield, typically around δ 3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would show multiple signals between δ 110 and 165 ppm. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated aromatic compounds. The benzylic carbon would resonate around δ 60-65 ppm. The carbons of the piperazine ring would typically appear in the δ 45-55 ppm region. The methoxy carbon would be expected at approximately δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ | 2.4 - 3.0 | 45 - 55 |

| Benzyl CH₂ | ~3.5 | 60 - 65 |

| Methoxy CH₃ | ~3.8 | 55 - 60 |

| Aromatic CH | 6.5 - 7.5 | 110 - 135 |

| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-O | - | ~158 |

| Aromatic C-C(H₂) | - | ~120 |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperazine and benzyl groups would appear just below 3000 cm⁻¹. A strong band corresponding to the C-O-C stretching of the methoxy group would likely be observed around 1250 cm⁻¹. The C-F stretching vibration typically gives rise to a strong absorption in the 1100-1200 cm⁻¹ region. The piperazine N-H stretching vibration (for the secondary amine) would be present as a medium band around 3300 cm⁻¹ if the piperazine is unsubstituted on one nitrogen, though in this N-benzylated derivative, this band would be absent. C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations would be prominent in the 1400-1600 cm⁻¹ region. The symmetric breathing mode of the aromatic ring would be a strong and sharp band, characteristic of the substitution pattern.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-O-C Stretch (Methoxy) | ~1250 (strong) | Weak |

| C-F Stretch | 1100 - 1200 (strong) | Weak |

| C-N Stretch | 1020 - 1250 | Moderate |

Note: These are predicted frequencies. The actual experimental values can be influenced by the molecular environment and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₂H₁₇FN₂O. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value would then be compared to the theoretical mass to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would also provide structural information, such as the characteristic loss of the benzyl group.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₂H₁₇FN₂O | 224.1325 |

| [M+H]⁺ | C₁₂H₁₈FN₂O | 225.1403 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption spectrum would be dominated by transitions associated with the substituted benzene (B151609) ring. Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The exact positions and intensities of these bands would be influenced by the fluoro and methoxy substituents on the aromatic ring.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| E2-band (π → π) | ~220 |

| B-band (π → π) | ~275 |

Note: The solvent used for analysis can significantly affect the position of the absorption maxima.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are a cornerstone of computational chemistry, used to determine the electronic structure of molecules. These calculations would provide fundamental data on the geometry, stability, and reactivity of 1-(4-Fluoro-2-methoxybenzyl)piperazine.

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms (the lowest energy conformation) is determined. This process would yield precise bond lengths, bond angles, and dihedral angles for this compound. Analysis of the electronic structure would further reveal details about the distribution of electrons within the molecule. Currently, there are no published optimized geometry parameters or detailed electronic structure analyses for this specific compound.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By correlating these theoretical spectra with experimentally obtained data, researchers can confirm the structure of a synthesized compound and understand its vibrational modes. No theoretical or experimental vibrational spectra specifically for this compound are available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Specific HOMO, LUMO, and energy gap values for this compound have not been reported.

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors. MEP maps for this compound are not present in the current scientific literature.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between orbitals, which is important for understanding hyperconjugative interactions and the stability of the molecular structure. No NBO analysis has been published for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate. Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time. There are no published molecular docking or dynamics simulation studies featuring this compound.

A representative data table from a docking study would include:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| e.g., 5-HT1A Receptor | Data not available | Data not available |

| e.g., Dopamine D2 Receptor | Data not available | Data not available |

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking simulations are a cornerstone of computational drug design, utilized to predict the preferred orientation and binding affinity of a ligand to a specific protein target. In the case of this compound, docking studies would be employed to elucidate its potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are common targets for piperazine-containing molecules.

The process involves generating a 3D model of the ligand and docking it into the binding site of a receptor. The scoring functions then estimate the binding energy, with lower values typically indicating a more favorable interaction. Key interactions for this compound would likely involve:

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic rings (4-fluorophenyl and methoxybenzyl) can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Docking studies on analogous arylpiperazine derivatives have demonstrated the importance of these interactions in determining binding affinity and selectivity. For instance, the orientation of the substituted benzyl (B1604629) group can significantly influence the binding mode and subsequent biological activity.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bond Donor | Piperazine N-H |

| Hydrogen Bond Acceptor | Piperazine Nitrogens, Methoxy (B1213986) Oxygen |

| Hydrophobic/π-π Stacking | 4-Fluorophenyl Ring, Benzyl Ring |

| Halogen Bonding | Fluorine Atom |

Conformational Stability and Energetic Profiling in Solvent/Protein Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding its dynamic behavior and how it adapts to different environments, such as in solution or within a protein's binding site.

The presence of different solvents can also influence conformational preference. In polar solvents, conformations with a larger dipole moment may be stabilized. Similarly, within a protein binding pocket, the molecule will adopt a conformation that maximizes favorable interactions with the surrounding amino acid residues. Molecular dynamics (MD) simulations can be employed to study the dynamic stability of these conformations over time, providing a more realistic picture of the molecule's behavior in a biological system. Studies on similar piperidine (B6355638) and piperazine derivatives have shown that electrostatic interactions can significantly stabilize certain conformers, particularly in a protonated state. nih.gov

Pharmacophore Model Generation and Validation (Theoretical)

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound and its analogs, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying common chemical features.

A theoretical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature (from the piperazine nitrogens or methoxy oxygen).

A hydrogen bond donor feature (from the piperazine N-H).

A hydrophobic/aromatic feature (representing the benzyl and fluorophenyl rings).

A halogen bond donor feature (from the fluorine atom).

Once generated, the pharmacophore model is validated by its ability to distinguish between known active and inactive compounds. A validated model can then be used as a 3D query to screen large chemical databases for novel molecules with the potential for similar biological activity, accelerating the drug discovery process.

Advanced Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. For this compound, this analysis would reveal the nature and extent of various non-covalent interactions that govern its crystal packing.

The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of each type of contact can be calculated, offering a detailed understanding of the crystal packing. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. nih.govnih.gov

| Contact Type | Expected Percentage Contribution (Illustrative) |

| H···H | ~40-50% |

| C···H/H···C | ~15-25% |

| O···H/H···O | ~10-15% |

| F···H/H···F | ~5-10% |

| Other | <5% |

Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) for Non-Covalent Interactions

Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) are computational methods used to visualize and characterize non-covalent interactions (NCIs) in chemical systems. chemrxiv.org These analyses are based on the electron density and its derivatives.

The RDG analysis identifies regions of low electron density and low reduced density gradient, which are characteristic of NCIs. These regions are then color-coded based on the sign of the second eigenvalue of the electron density Hessian matrix, allowing for the differentiation between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.

The IGM approach provides a complementary view by partitioning the electron density gradient into atomic or fragment contributions. researchgate.net This allows for the visualization of interactions between specific parts of the molecule or between different molecules. For this compound, these analyses would provide a detailed picture of the intramolecular and intermolecular hydrogen bonds, van der Waals interactions, and potential steric hindrances.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the aromatic ring of benzylpiperazine analogues are fundamental determinants of their binding affinity and selectivity for specific biological targets. The electronic and steric properties introduced by these substituents directly influence the non-covalent interactions—such as hydrophobic, electrostatic, and hydrogen bonding—that govern the ligand-receptor binding event.

The incorporation of a fluorine atom, particularly at the para-position of the benzyl (B1604629) ring, is a common strategy in medicinal chemistry to enhance binding affinity and modulate physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its presence as a substituent significantly alters the electronic distribution of the aromatic ring. As a strong electron-withdrawing group, the 4-fluoro substituent can influence the acidity of nearby protons and the nature of aromatic interactions, such as π-π stacking. researchgate.net

This electronic modulation can be crucial for binding. For instance, studies on piperidine (B6355638)/piperazine (B1678402) derivatives have shown that the presence of a 4-fluoro-substituent can lead to a different arrangement of the compound within a binding pocket, which may alter key ionic interactions and reduce affinity compared to an unsubstituted analogue. nih.gov Conversely, in other molecular contexts, replacing a methoxy (B1213986) group with fluorine has been shown to decrease affinity for certain off-target receptors while maintaining high affinity for the intended target, thereby improving selectivity. acs.org

Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and access binding sites within proteins. tandfonline.com The small van der Waals radius of fluorine allows it to replace a hydrogen atom without introducing significant steric bulk, making it a valuable tool for fine-tuning molecular properties. tandfonline.com

Table 1: Impact of Phenyl Ring Substitution on Receptor Binding Affinity

This table collates data from various piperazine-based compounds to illustrate the effects of different substituents on binding affinity for various receptors. The data is illustrative of general principles and not specific to a single target for 1-(4-Fluoro-2-methoxybenzyl)piperazine.

In the context of this compound, the methoxy group is located at the ortho-position of the benzyl ring. This placement can have several consequences. Firstly, it can introduce steric hindrance, influencing the preferred conformation of the benzyl group relative to the piperazine ring. This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the optimal geometry for binding. Secondly, its proximity to the benzyl-piperazine linkage can influence interactions with residues in the binding pocket. For example, in tacrine-quinoline hybrids, bulky substituents have been shown to markedly reduce activity, possibly due to steric hindrance that interferes with binding. mdpi.com

The benzyl group, consisting of a benzene (B151609) ring attached to a CH2 group, is a fundamental pharmacophoric element in many biologically active compounds, including benzylpiperazine derivatives. nih.govojp.gov This moiety is primarily hydrophobic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket.

Furthermore, the aromatic ring of the benzyl group is capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the recognition and binding of many ligands to their protein targets. The substituted benzylpiperazine structure serves as a versatile template where the benzyl portion acts as a key hydrophobic and aromatic feature that anchors the molecule in the binding site. nih.gov

Conformational Flexibility of the Piperazine Ring and Its Impact on Molecular Recognition

The six-membered piperazine ring is not planar and typically adopts a low-energy chair conformation, similar to cyclohexane. It can also exist in higher-energy boat or twist-boat conformations. This conformational flexibility is critical for molecular recognition, as it allows the molecule to adapt its shape to fit optimally into a receptor's binding site. nih.gov

The ability of the piperazine ring to adopt different conformations allows the substituents attached to its nitrogen atoms to be oriented in various spatial arrangements. The nitrogen atoms in the piperazine ring can become protonated at physiological pH, enabling them to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. researchgate.net This combination of a flexible core and charged interaction centers makes the piperazine ring a privileged scaffold in medicinal chemistry. mdpi.com Studies have shown that the conformational adaptability of piperazine derivatives can be more important for their inhibitory activity than previously assumed, highlighting the need to consider molecular flexibility in drug design. nih.gov

Optimization of Linker Length and Branching for Target Engagement

In many piperazine-containing drugs, the piperazine ring is part of a linker connecting two or more pharmacophoric groups. The length, rigidity, and composition of this linker are pivotal for achieving optimal target engagement. nih.govnih.gov While this compound features a direct connection between the piperazine and the benzyl group via a methylene (B1212753) bridge, the principles of linker optimization are still relevant when considering the design of more complex analogues.

Studies on various classes of molecules have demonstrated that linker length is critical for spanning the distance between different binding pockets or sub-pockets within a target protein. nih.gov For piperazine derivatives, extending the alkyl chain linker has been shown to decrease affinity for certain targets, indicating that an optimal length is required to position the key interacting groups correctly. nih.gov The introduction of a piperazine ring into a linker can also improve properties by increasing rigidity and offering a site for protonation, which can enhance solubility. semanticscholar.org The basicity of the piperazine nitrogen, and thus its protonation state, can be significantly affected by the chemical groups attached to it, which is a key consideration in linker design. nih.gov

Derivation of Design Principles for Novel Analogues

Based on the analysis of the structure-activity relationships of this compound and related compounds, several design principles for novel analogues can be derived:

Aromatic Substitution: The substitution pattern on the benzyl ring is a key area for modification. Varying the position and nature of the fluoro and methoxy groups, or introducing other substituents, can fine-tune electronic properties, lipophilicity, and steric interactions to optimize binding affinity and selectivity. For example, moving the fluoro group or replacing it with other halogens could systematically probe interactions within the binding site.

Piperazine Ring Modification: While the piperazine ring is a robust scaffold, its replacement with other heterocyclic systems, such as piperidine, could significantly alter the activity profile. nih.gov Such a change modifies the geometry and basicity of the molecule, potentially favoring interaction with different targets.

Conformational Constraint: Introducing rigidity into the structure could be a strategy to lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity. This could be achieved by incorporating the piperazine into a larger, bridged ring system.

Linker Extension: For targets that have adjacent binding pockets, extending the molecule by adding a linker between the benzyl group and the piperazine ring, or by adding substituents to the second nitrogen of the piperazine, could allow for engagement with additional interaction sites. The length and nature of this linker would need to be carefully optimized. nih.gov

By systematically applying these principles, novel analogues can be designed with potentially improved potency, selectivity, and pharmacokinetic properties, building upon the foundational structure of this compound.

Chemogenomic Approaches in Piperazine Derivative Design

Chemogenomics represents a systematic, data-driven approach to drug discovery that integrates chemical and biological data to elucidate the relationships between chemical structures and their biological targets on a large scale. This methodology is particularly valuable in the design of piperazine derivatives, such as this compound, as the piperazine scaffold is a well-known "privileged structure" capable of interacting with a wide array of biological targets, especially within the central nervous system. nbinno.comnih.gov The core principle of chemogenomics is to explore the interactions of a library of related compounds against a panel of protein targets, thereby mapping the chemical space to the biological space. ingentaconnect.com

The application of chemogenomics in the design of piperazine derivatives allows researchers to proactively assess polypharmacology—the ability of a single compound to interact with multiple targets. This is crucial, as multi-target engagement can be responsible for both therapeutic efficacy and adverse side effects. G protein-coupled receptors (GPCRs), a large family of proteins involved in nearly all physiological processes, are common targets for piperazine-based compounds and are a major focus of chemogenomic studies. uab.catmedchemexpress.com

The process typically involves both computational and experimental methods. nih.gov Initially, large virtual libraries of piperazine derivatives are created in silico by systematically modifying the core structure. biorxiv.orgbiorxiv.org For a compound like this compound, this could involve varying the substituents on the benzyl ring or modifying the piperazine ring itself. These virtual libraries are then computationally screened against homology models or crystal structures of numerous receptors to predict binding affinities and identify potential interactions. wellcomeopenresearch.orgnih.gov

Following computational screening, promising candidates are synthesized and subjected to high-throughput experimental screening against a diverse panel of biological targets. This generates vast amounts of structure-activity relationship (SAR) data, which can reveal subtle but critical details about how specific structural features influence target binding and selectivity. nih.gov For instance, the presence and position of a fluorine atom or a methoxy group on the benzyl ring can dramatically alter a compound's affinity and selectivity profile across different dopamine, serotonin (B10506), or adrenergic receptors. nih.gov

The integration of this large-scale data allows for the construction of predictive models, often using machine learning algorithms. nih.gov These models can forecast the target profile of novel, yet-to-be-synthesized piperazine derivatives, guiding medicinal chemists toward compounds with a desired balance of activities and a lower likelihood of off-target effects. nih.gov This data-rich approach accelerates the drug discovery process by enabling a more rational and informed design of molecules with optimized therapeutic potential. researchgate.net

The table below illustrates a representative chemogenomic dataset for a hypothetical series of benzylpiperazine analogs, showcasing how minor structural modifications can influence binding affinity (Ki, nM) across several common CNS targets.

| Compound | Structure | D₂ Receptor (Ki, nM) | 5-HT₁A Receptor (Ki, nM) | α₁-Adrenergic Receptor (Ki, nM) |

| Parent Benzylpiperazine | R₁=H, R₂=H | 150 | 75 | 250 |

| Analog A | R₁=4-F, R₂=H | 80 | 60 | 220 |

| Analog B | R₁=H, R₂=2-OCH₃ | 120 | 15 | 300 |

| This compound | R₁=4-F, R₂=2-OCH₃ | 95 | 25 | 280 |

| Analog C | R₁=4-Cl, R₂=H | 75 | 90 | 180 |

| Analog D | R₁=4-F, R₂=3-OCH₃ | 110 | 45 | 260 |

This table contains hypothetical data for illustrative purposes.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro and Theoretical Studies

Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)

Comprehensive searches of scientific literature and databases were conducted to ascertain the binding profile of 1-(4-Fluoro-2-methoxybenzyl)piperazine. The following subsections detail the findings for its affinity and selectivity at key neurological and immunological receptors.

Affinity and Selectivity at Serotonergic Receptors (e.g., 5-HT1A, 5-HT7)

No specific in vitro binding data detailing the affinity (such as Ki or IC50 values) or selectivity of this compound for the 5-HT1A, 5-HT7, or other serotonergic receptors could be located in the available scientific literature. While the broader class of piperazine-containing molecules is known to interact with serotonin (B10506) receptors, specific experimental values for this particular compound have not been published.

Affinity and Selectivity at Dopaminergic Receptors (e.g., D2, D3)

There is no available published data on the in vitro binding affinity and selectivity of this compound for dopaminergic receptors, including the D2 and D3 subtypes. Research on related piperazine (B1678402) derivatives suggests potential activity within this receptor family, but specific experimental evidence for the title compound is currently absent from the scientific record.

Interaction with Sigma Receptors (σ1, σ2)

Investigations into the interaction of this compound with sigma receptors (σ1 and σ2) did not yield any specific binding affinity data. Although various substituted piperazines have been evaluated as sigma receptor ligands, the binding profile for this specific fluorinated and methoxylated benzylpiperazine derivative remains uncharacterized in published studies.

Histamine (B1213489) Receptor Antagonism (e.g., H1, H4)

A review of the scientific literature found no specific data on the antagonist activity of this compound at histamine receptors, such as H1 and H4. Consequently, its potential as a histamine receptor antagonist is not established.

Enzyme Inhibition Profiling (In Vitro)

The potential for this compound to act as an enzyme inhibitor was also investigated as part of a comprehensive molecular and cellular profiling.

Carbonic Anhydrase Isoenzyme Inhibition (hCA I, hCA II)

There is no published scientific data regarding the inhibitory activity of this compound against the human carbonic anhydrase isoenzymes hCA I and hCA II. Therefore, its profile as a carbonic anhydrase inhibitor is currently unknown.

Based on the comprehensive search conducted, there is no specific scientific literature available detailing the mechanistic investigations for the chemical compound “this compound” across the outlined biological targets. The search results yielded information on various other piperazine derivatives, but not the specific compound .

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline provided, as no data was found for "this compound" in the context of:

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

General Enzyme Modulation Mechanisms

Modulation of Specific Cellular Pathways

Antimicrobial or Antifungal Activity Mechanisms

Antitumor Mechanisms (including induction of necrotic cell death or cell cycle effects)

Neurotransmitter Reuptake Inhibition

Attributing the biological activities of other piperazine derivatives to "this compound" would be scientifically inaccurate. Further research and specific laboratory studies on this particular compound are required to determine its mechanisms of action at the molecular and cellular levels.

Advanced Analytical Method Development for Compound Characterization and Purity

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 1-(4-Fluoro-2-methoxybenzyl)piperazine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) serve distinct but complementary roles.

HPLC is the primary technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves optimizing several parameters to achieve a selective, accurate, and robust separation. An octadecylsilane (B103800) (C18) column is a common starting point for the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The buffer's pH is controlled to ensure the analyte, a basic piperazine (B1678402) derivative, is in a consistent ionization state, which is crucial for reproducible retention times and sharp peak shapes. UV detection is suitable for this compound due to the presence of the substituted benzene (B151609) ring, which acts as a chromophore. nih.gov Validation of the HPLC method would include assessing parameters like linearity, precision, accuracy, selectivity, and limits of detection (LOD) and quantitation (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. auburn.eduunodc.org While piperazine derivatives can be analyzed by GC, their polarity and basicity can sometimes lead to poor peak shape and column adsorption. oup.com

For this compound, direct analysis may be possible on a mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. However, to improve chromatographic performance, derivatization of the secondary amine in the piperazine ring with an acylating agent (e.g., trifluoroacetic anhydride) can be employed. oup.com This process increases the compound's volatility and thermal stability while reducing its polarity, resulting in more symmetrical peaks and improved resolution. oup.com GC-MS provides not only quantitative data but also structural information from the mass spectrum, which is invaluable for confirming the identity of the main compound and identifying unknown impurities. auburn.eduoup.com

Table 2: Typical GC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. mdpi.com It allows chemists to quickly assess the consumption of starting materials and the formation of the product. For this compound, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. nih.gov

The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials, the product, and any by-products. A common system might involve a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane. mdpi.com A small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase to prevent the basic piperazine nitrogen from interacting strongly with the acidic silica gel, which can cause streaking or "tailing" of the spot. Visualization is typically achieved under UV light at 254 nm, where the aromatic ring will quench the plate's fluorescence.

Table 3: Example TLC System for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane:Triethylamine (50:50:1, v/v/v) |

| Visualization | UV lamp (254 nm) |

Radiochemical Synthesis and Analysis (e.g., [18F] Labeling for Positron Emission Tomography Probe Development)

The development of a positron-emitting radiotracer version of this compound, specifically [¹⁸F]this compound, is crucial for its potential use in Positron Emission Tomography (PET). The short half-life of fluorine-18 (B77423) (t½ ≈ 109.7 min) necessitates rapid and efficient radiosynthesis and analysis methods. nih.gov

The most common approach is a direct nucleophilic substitution reaction. nih.gov This involves reacting a precursor molecule, where the fluorine atom is replaced by a good leaving group (e.g., nitro, trimethylammonium), with cyclotron-produced [¹⁸F]fluoride. researchgate.net The [¹⁸F]fluoride is typically activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a weak base such as potassium carbonate. researchgate.net

After the labeling reaction, the crude product must be rapidly purified, most commonly by semi-preparative HPLC. nih.gov The final product's identity, radiochemical purity, and specific activity are then confirmed using analytical radio-HPLC and radio-TLC. nih.govresearchgate.net The radio-HPLC system uses a radiation detector in series with a UV detector to confirm that the radioactivity co-elutes with the non-radioactive reference standard. Radiochemical purity should exceed 98% for research applications. nih.gov

Table 4: Overview of [¹⁸F] Labeling and Analysis

| Step | Description |

|---|---|

| Precursor | 1-(4-Nitro-2-methoxybenzyl)piperazine or equivalent with a suitable leaving group. |

| Radiolabeling | Nucleophilic aromatic substitution with K[¹⁸F]F/Kryptofix 2.2.2 in a polar aprotic solvent (e.g., DMSO, Acetonitrile). |

| Purification | Semi-preparative RP-HPLC. |

| Quality Control | Analytical Radio-HPLC and Radio-TLC to determine radiochemical purity and specific activity. |

Purity Assessment and Impurity Profiling

A comprehensive purity assessment is vital to ensure that a compound is free from significant levels of impurities that could affect its properties. Impurity profiling involves the identification and quantification of each impurity present in the final product. nih.gov The primary tool for this is a validated, stability-indicating HPLC method capable of separating the main compound from all potential process-related impurities and degradation products.

Potential impurities in a synthesis of this compound could include:

Unreacted starting materials (e.g., piperazine, 4-fluoro-2-methoxybenzaldehyde).

Intermediates from the synthetic route. nih.gov

By-products from side reactions (e.g., over-alkylation of piperazine).

Reagents and solvents used in the synthesis.

Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for identifying the structures of unknown impurities. nih.gov Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities in drug substances. nih.gov

Table 5: Potential Impurities and By-products

| Impurity Type | Potential Compound |

|---|---|

| Starting Material | Piperazine |

| Starting Material | 4-Fluoro-2-methoxybenzaldehyde (B41509) |

| By-product | 1,4-bis(4-Fluoro-2-methoxybenzyl)piperazine |

| Related Substance | Isomeric impurities (e.g., from impurities in starting materials) |

Q & A

Basic: What are the standard synthetic protocols for 1-(4-Fluoro-2-methoxybenzyl)piperazine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves alkylation of the piperazine core with a fluorinated benzyl halide. For example:

- Step 1: React this compound with propargyl bromide in DMF using K₂CO₃ as a base, followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- Step 2: Optimize yield by adjusting solvent polarity (e.g., DMF for solubility), stoichiometry (1.2 equiv. of alkylating agent), and reaction time (6–7 hours monitored by TLC). Catalysts like CuSO₄·5H₂O and sodium ascorbate can enhance click chemistry steps for triazole derivatives .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) and monitor reaction progress .

- Thin-Layer Chromatography (TLC): Use 1:2 hexane:ethyl acetate for real-time monitoring .

- Mass Spectrometry (MS): Verify molecular weight (e.g., 284.4 g/mol for analogs) .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) in tyrosine kinase inhibition?

Methodological Answer:

- Pharmacophore Modeling: Use grids to map halogen-bonding (fluorine), hydrogen-bond donors/acceptors (methoxy groups), and hydrophobic interactions .

- Derivative Synthesis: Introduce substituents (e.g., nitro, trifluoromethyl) at ortho/meta positions to modulate binding. For example, 2,4-dichloro analogs showed IC₅₀ values of 0.79 µM in tyrosinase inhibition .

- Biological Assays: Compare IC₅₀ values using mushroom tyrosinase (TyM) and L-DOPA substrates .

Advanced: What strategies resolve contradictory biological activity data across studies?

Methodological Answer:

- Dose-Response Validation: Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

- Computational Cross-Check: Perform molecular docking (e.g., AutoDock Vina) to validate binding modes against crystal structures of target enzymes .

- Meta-Analysis: Compare substituent effects (e.g., fluorine vs. chlorine) on logP and polar surface area to explain discrepancies in bioavailability .

Advanced: How can computational methods enhance the development of derivatives with improved binding affinities?

Methodological Answer:

- Molecular Docking: Simulate interactions with kinase active sites (e.g., halogen-π interactions with fluorobenzyl groups) .

- ADME Prediction: Use Swiss ADME to assess drug-likeness (Lipinski’s rule compliance) and pan-assay interference compounds (PAINS) filters .

- Quantum Mechanics (QM): Calculate electrostatic potentials to prioritize substituents with optimal steric and electronic profiles .

Basic: What are the recommended storage and handling conditions to maintain compound stability?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis can degrade the piperazine ring .

Advanced: What substituent modifications enhance pharmacokinetic properties while retaining activity?

Methodological Answer:

| Substituent | Effect on Lipophilicity (logP) | Biological Impact |

|---|---|---|

| 4-Fluoro | +0.5 | Improved membrane permeability |

| 2-Methoxy | –0.3 | Enhanced solubility and metabolic stability |

| 4-Methylcyclohexyl | +1.2 | Increased half-life via steric shielding |

- Rational Design: Balance logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Advanced: How can reaction pathways be analyzed to mitigate side products during synthesis?

Methodological Answer:

- Reaction Monitoring: Use in-situ IR or LC-MS to detect intermediates (e.g., Schiff bases in reductive amination) .

- Byproduct Identification: Isolate impurities via preparative HPLC and characterize via 2D NMR (COSY, HSQC) .

- Condition Optimization: Reduce propargyl bromide excess (1.1 equiv.) and employ slow addition to minimize di-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.